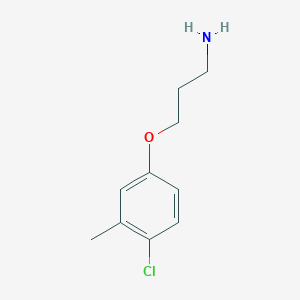

3-(4-Chloro-3-methylphenoxy)propan-1-amine

Description

3-(4-Chloro-3-methylphenoxy)propan-1-amine is a substituted phenoxyalkylamine characterized by a propan-1-amine backbone linked to a 4-chloro-3-methylphenyl ether group. Its structure combines a lipophilic aromatic moiety with a polar amine group, making it suitable for interactions with biological targets such as receptors or enzymes.

Properties

IUPAC Name |

3-(4-chloro-3-methylphenoxy)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO/c1-8-7-9(3-4-10(8)11)13-6-2-5-12/h3-4,7H,2,5-6,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWQPXSGMPAITN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCCN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Steps

-

Deprotonation of 4-Chloro-3-methylphenol :

The phenol is treated with a strong base (e.g., NaOH or KOH) in a polar aprotic solvent such as dimethylformamide (DMF) to generate the phenoxide ion. -

Alkylation with Protected 3-Bromopropylamine :

To prevent undesired quaternization of the amine, 3-bromopropylamine is protected as its hydrochloride salt. The phenoxide attacks the β-carbon of 3-bromopropylamine hydrobromide via an mechanism:The reaction proceeds at 60–80°C for 6–12 hours, yielding the protected intermediate.

-

Deprotection :

The ammonium salt is neutralized with aqueous NaOH to liberate the free amine:

Optimization and Challenges

-

Solvent Choice : DMF enhances phenoxide solubility but may require rigorous drying to avoid hydrolysis of the alkyl halide.

-

Yield : Typical yields range from 65–75%, with side products arising from incomplete alkylation or over-quaternization.

Mitsunobu Reaction with Protected 3-Aminopropanol

The Mitsunobu reaction offers a mild alternative for ether synthesis, particularly useful for acid-sensitive substrates.

Reaction Protocol

-

Protection of 3-Aminopropanol :

The primary amine is protected as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate: -

Mitsunobu Coupling :

The Boc-protected alcohol reacts with 4-chloro-3-methylphenol under Mitsunobu conditions (diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh) in THF):The reaction completes within 4–6 hours at room temperature.

-

Deprotection :

The Boc group is removed with trifluoroacetic acid (TFA) in dichloromethane:

Advantages and Limitations

-

Yield : 80–85%, superior to Williamson due to milder conditions.

-

Cost : DEAD and PPh increase reagent expenses, limiting scalability.

Direct Nucleophilic Substitution Using 3-Bromopropylamine Hydrobromide

This one-pot method simplifies synthesis by avoiding protection-deprotection steps.

Procedure

-

Reaction Setup :

4-Chloro-3-methylphenol and 3-bromopropylamine hydrobromide are combined in acetonitrile with excess KCO. The mixture is refluxed at 85°C for 8–10 hours: -

Neutralization :

The product is treated with aqueous NaOH to free the amine:

Efficiency Considerations

-

Yield : 60–70%, with side reactions due to amine nucleophilicity.

-

Solvent Effects : Acetonitrile minimizes proton exchange, enhancing phenoxide reactivity.

Comparative Analysis of Methods

| Parameter | Williamson | Mitsunobu | Direct Substitution |

|---|---|---|---|

| Yield (%) | 65–75 | 80–85 | 60–70 |

| Reaction Time (h) | 6–12 | 4–6 | 8–10 |

| Cost | Moderate | High | Low |

| Scalability | High | Moderate | High |

| Byproduct Formation | Moderate | Low | High |

Experimental Optimization and Characterization

Solvent Screening

-

Williamson : DMF > DMSO > THF (polar aprotic solvents enhance phenoxide stability).

-

Mitsunobu : THF > dichloromethane (solubility of reagents).

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-methylphenoxy)propan-1-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like alkyl halides, bases (e.g., NaOH, K2CO3), and solvents (e.g., ethanol, methanol).

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, boronic acids, and appropriate solvents.

Major Products

The major products formed from these reactions include various substituted amines, phenoxy derivatives, and coupled products with extended aromatic systems.

Scientific Research Applications

3-(4-Chloro-3-methylphenoxy)propan-1-amine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-methylphenoxy)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 3-(4-Chloro-3-methylphenoxy)propan-1-amine with structurally similar compounds, emphasizing differences in substituents, molecular properties, and applications:

Key Differences and Implications

The trifluoromethyl (CF₃) group in 3-(3-Trifluoromethylphenyl)propan-1-amine increases metabolic stability and binding affinity to calcium-sensing receptors, as seen in cinacalcet .

Biological Activity: Compounds with chloro substituents (e.g., 3-(4-chlorophenoxy)propan-1-amine) are frequently used in calcimimetics due to their mimicry of endogenous ligands . Methoxy derivatives () may exhibit different pharmacokinetic profiles due to altered electron-donating effects .

Synthetic Utility :

- The hydrochloride salt form () improves crystallinity and stability, facilitating purification in large-scale synthesis .

- Iridium-catalyzed reductive amination () is a scalable method for analogous amines, achieving high yields (e.g., 96% for cinacalcet) .

Research Findings

- Catalytic Methods : Asymmetric reductive amination using iridium catalysts enables enantioselective synthesis of related amines (e.g., cinacalcet at 94% ee) .

- Structural-Activity Relationships (SAR) : The position of substituents (e.g., 3-Me vs. 4-Cl) significantly impacts receptor binding. For example, 3-(3-trifluoromethylphenyl)propan-1-amine derivatives show higher potency than their 4-substituted counterparts .

- Thermodynamic Properties : Hydrochloride salts (e.g., ) exhibit higher melting points and solubility in polar solvents compared to free bases .

Biological Activity

3-(4-Chloro-3-methylphenoxy)propan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a propan-1-amine backbone with a phenoxy group substituted at the para position by a 4-chloro-3-methylphenyl moiety. Its chemical structure can be represented as follows:

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 201.68 g/mol |

| Solubility | Soluble in DMSO, ethanol |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The phenoxy group is known to enhance binding affinity to certain targets, which can lead to downstream biological effects such as modulation of signaling pathways.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to this compound. For instance, derivatives bearing phenoxy groups have shown significant activity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-trifluoromethylphenoxy | HT-29 (colon cancer) | 1.13 |

| 4-chlorophenoxy | MCF-7 (breast cancer) | 0.77 |

| 4-isopentylphenoxy | Huh7 (hepatocellular) | 5.67 |

These findings indicate that modifications to the phenoxy group can significantly affect the compound's potency against cancer cells, suggesting that similar structural features may enhance the efficacy of this compound.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Research indicates that phenoxy-containing compounds exhibit varying degrees of antibacterial and antifungal activity:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibited | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Significant inhibition |

These results highlight the potential application of this compound as an antimicrobial agent.

Case Studies

Case Study 1: Inhibition of Cancer Cell Proliferation

In a study examining the effects of phenoxy derivatives on cancer cell proliferation, it was found that compounds similar to this compound could induce apoptosis in a dose-dependent manner. The mechanism involved the activation of intrinsic apoptotic pathways, leading to cell cycle arrest in the S phase .

Case Study 2: Interaction with EGFR

Research focused on the interaction of phenoxy derivatives with the epidermal growth factor receptor (EGFR) revealed that certain structural modifications could enhance binding affinity and inhibit tyrosine kinase activity. This suggests that compounds like this compound may serve as effective EGFR inhibitors, potentially offering therapeutic benefits in cancer treatment .

Q & A

Q. What safety protocols are critical for handling this amine compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.